Phenylacetone oxime

Übersicht

Beschreibung

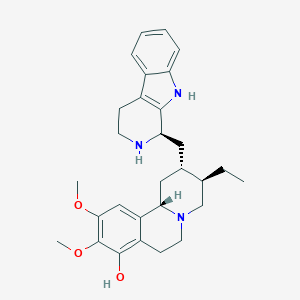

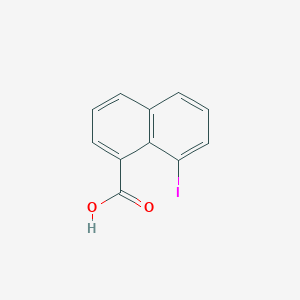

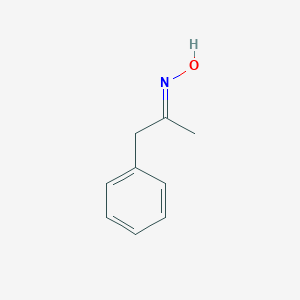

Phenylacetone oxime is an organic compound that belongs to the class of imines . It contains a total of 22 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic oxime, and 1 hydroxyl group .

Synthesis Analysis

Oximes, including Phenylacetone oxime, are typically synthesized by the reaction of hydroxylamine with aldehydes or ketones . A recent study has reported the synthesis of new chalcones and oximes as anticancer agents . In this work, all of the chalcones were used as precursors to synthesize oximes .

Molecular Structure Analysis

Phenylacetone oxime has a molecular formula of C9H11NO . It contains a total of 22 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic oxime, and 1 hydroxyl group .

Chemical Reactions Analysis

Oximes, such as Phenylacetone oxime, are known for their bioorthogonal reactions between a nucleophilic aminooxy group and an electrophilic carbonyl group . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .

Physical And Chemical Properties Analysis

Phenylacetone oxime has a density of 1.0±0.1 g/cm3, a boiling point of 285.7±19.0 °C at 760 mmHg, and a flash point of 169.2±10.8 °C . It has a molar refractivity of 45.2±0.5 cm3, a polar surface area of 33 Å2, and a molar volume of 149.9±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Heterocycle Formation

Phenylacetone oxime acts as a versatile building block in the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocyclic scaffolds. Its utility stems from its role as an internal oxidizing agent and a directing group, facilitating the construction of complex heterocycles under both metal-catalyzed and metal-free conditions. The weaker N–O σ bond in oxime esters, with an average energy of approximately 57 kcal mol−1, is pivotal in organic transformations involving N–O bond cleavage .

Bioconjugation Techniques

The compound is instrumental in oxime ligation, a bioorthogonal reaction used for rapid bioconjugation to disulfide-rich peptides. This technique is highly valued for its regiospecific control and the production of stable aminooxy-precursors for on-demand modification. The oxime ligation is catalyzed by aniline or phenylenediamine derivatives and is known for its mild reaction conditions and hydrolytic stability .

Medicinal Chemistry

Recent studies have highlighted the potential of unsubstituted oximes, including Phenylacetone oxime, as therapeutic agents. They are being explored as adjuvant therapy in various types of cancer, inflammation, and as next-generation drugs against organophosphate (OP) poisoning. The reactivity and functional versatility of oximes make them suitable candidates for drug development .

Catalysis

In catalytic processes, Phenylacetone oxime serves as an efficient directing group for C–H activation reactions in aromatic or vinylic systems. This facilitates the formation of new C–N bonds, which is a fundamental step in the synthesis of many organic compounds. The oxime’s ability to participate in the framework of the final product during cyclization reactions is particularly noteworthy .

Zukünftige Richtungen

Oximes, including Phenylacetone oxime, are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .

Eigenschaften

IUPAC Name |

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYFJUMCPAMOKN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylacetone oxime | |

CAS RN |

13213-36-0 | |

| Record name | Phenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.